![molecular formula C20H18S B14512057 Benzene, 1,1',1''-[(methylthio)methylidyne]tris- CAS No. 62575-83-1](/img/structure/B14512057.png)
Benzene, 1,1',1''-[(methylthio)methylidyne]tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris-: is an organic compound characterized by the presence of three methylthio groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- typically involves the introduction of methylthio groups to a benzene ring. This can be achieved through a series of substitution reactions where a suitable precursor, such as a halogenated benzene, reacts with a methylthiol reagent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification and isolation of the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to methyl groups, altering the compound’s properties.
Substitution: Electrophilic substitution reactions are common, where the methylthio groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives with methyl groups.
Substitution: Various substituted benzene compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including those used in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism by which Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses or modulation of specific signaling pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,4-bis(methylthio)-
- Benzene, 1-methyl-4-(methylthio)-
- Benzene, 1-methoxy-2-(methylthio)-
Uniqueness: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- is unique due to the presence of three methylthio groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives with fewer or different substituents. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
62575-83-1 |
|---|---|
Molekularformel |
C20H18S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
[methylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C20H18S/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI-Schlüssel |
WURAJSNODLQVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


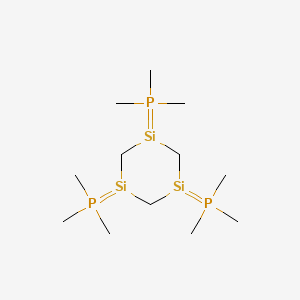


![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)
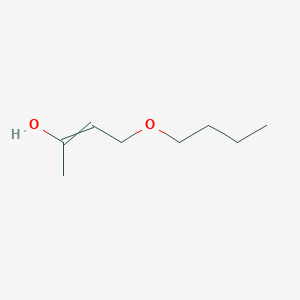

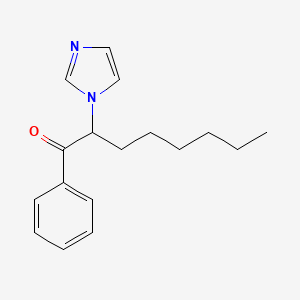

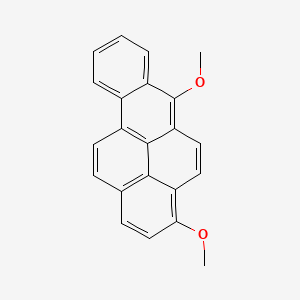
phosphanium chloride](/img/structure/B14512051.png)
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
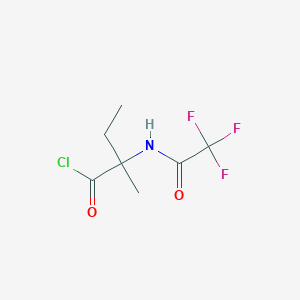

![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
